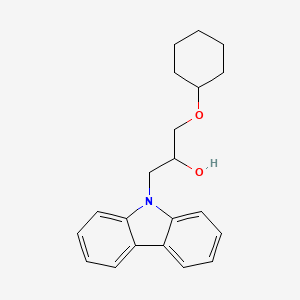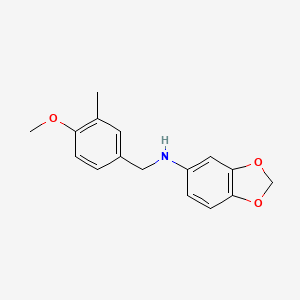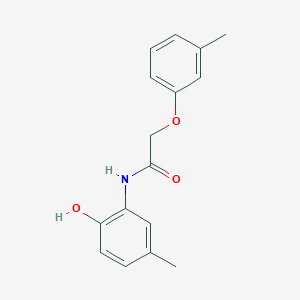
1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol, also known as CXCR4 antagonist AMD3100, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
Mecanismo De Acción
1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol is a 1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol antagonist that works by binding to the 1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol receptor and blocking its activation by the chemokine CXCL12. 1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol is involved in several physiological and pathological processes, including hematopoiesis, angiogenesis, and cancer metastasis. By blocking 1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol activation, 1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol can inhibit these processes and have therapeutic effects.
Biochemical and Physiological Effects
1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol has been shown to have several biochemical and physiological effects. In addition to its 1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol antagonism, it has been shown to inhibit the activity of several other receptors, including the dopamine D2 receptor and the sigma-1 receptor. It has also been shown to have anti-inflammatory effects by inhibiting the expression of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol in lab experiments is its high potency and specificity for 1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol. This makes it a useful tool for studying the role of 1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol in various physiological and pathological processes. However, one limitation of using this compound is its potential off-target effects on other receptors, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol. One area of interest is in the development of more potent and selective 1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol antagonists for use in cancer therapy. Another area of interest is in the study of the compound's effects on other receptors and its potential therapeutic applications in other diseases. Additionally, the development of new synthetic methods for the compound and its derivatives may also be an area of future research.
Métodos De Síntesis
The synthesis of 1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol involves several steps. The first step is the protection of the carbazole nitrogen with a tert-butyloxycarbonyl (Boc) group. This is followed by the selective reduction of the carbazole ring with lithium aluminum hydride (LiAlH4) to give the corresponding 9H-dihydrocarbazole. The next step involves the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. The final step is the reaction of the protected 9H-dihydrocarbazole with cyclohexyl bromide and triethylamine to give the desired product.
Aplicaciones Científicas De Investigación
1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of cancer. 1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol is a chemokine receptor that is overexpressed in many types of cancer, and its activation promotes tumor growth and metastasis. 1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol antagonist AMD3100 has been shown to inhibit tumor growth and metastasis in preclinical models of cancer.
Propiedades
IUPAC Name |
1-carbazol-9-yl-3-cyclohexyloxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c23-16(15-24-17-8-2-1-3-9-17)14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,16-17,23H,1-3,8-9,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJQYNSCFDNIPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1-[4-(acetylamino)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5119891.png)
![1-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5119902.png)
![N-[(3-isobutyl-5-isoxazolyl)methyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5119904.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyethyl)-8-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5119905.png)
![ethyl 2-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5119908.png)

![5-bromo-2-chloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5119925.png)

![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5119937.png)
![2-tert-butyl-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5119941.png)
![7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5119959.png)
![N-(4-methyl-3-nitrophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5119972.png)
![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(1H-imidazol-1-yl)propyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5119976.png)